2-Methoxy-4-[(4-nitrophenyl)azo]aniline
Description
Properties
CAS No. |
101-52-0 |
|---|---|
Molecular Formula |
C13H12N4O3 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-methoxy-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C13H12N4O3/c1-20-13-8-10(4-7-12(13)14)16-15-9-2-5-11(6-3-9)17(18)19/h2-8H,14H2,1H3 |
InChI Key |
UXLCBMUEIPAQSZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N |
Other CAS No. |
101-52-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(4-Nitrophenylazo)aniline (CAS 730-40-5)
- Structural Differences : Lacks the methoxy group present in the target compound.
- Applications: Primarily used as a dye intermediate.
4-[[2-Methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol (CAS 243-325-5)
- Structural Differences : Contains an additional azo group and a hydroxyl (-OH) substituent.
- Solubility : The hydroxyl group increases polarity, enhancing water solubility compared to the target compound.
- Reactivity : The presence of two azo groups may complicate reduction reactions, whereas the target compound’s single azo linkage simplifies controlled transformations .
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
- Structural Differences : Replaces the nitro and azo groups with a 4-methylpiperazine moiety.
- Biological Activity : The tertiary amine in the piperazine group enhances solubility in polar solvents and improves bioavailability. This compound is utilized in kinase inhibitors (e.g., LRRK2) due to its ability to modulate phosphorylation pathways .
- Synthesis : Prepared via nucleophilic substitution, contrasting with the diazotization-coupling route used for azo compounds .
Nitrosoaniline Derivatives (e.g., 3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline)
- Structural Differences: Substitutes the azo group with a nitroso (-NO) group and includes chloro or ethoxy substituents.
- Reactivity : Nitroso compounds participate in distinct reactions, such as cycloadditions, whereas azo compounds are more stable and undergo reduction to amines .
- Applications : Used in synthetic organic chemistry for constructing heterocyclic frameworks .
Comparative Data Table
Key Research Findings
- Electronic Effects: The methoxy group in this compound enhances resonance stabilization, leading to a bathochromic shift (longer wavelength absorption) compared to non-methoxy analogs .
- Synthetic Challenges : Diazotization of the aniline precursor must be carefully controlled to avoid over-nitrosation, a common issue in azo compound synthesis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methoxy-4-[(4-nitrophenyl)azo]aniline, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves diazotization of 4-nitroaniline followed by coupling with 2-methoxy-4-aminophenol. Key steps include:
- Diazotization : Use sodium nitrite (NaNO₂) in acidic media (HCl) at 0–5°C to generate the diazonium salt from 4-nitroaniline.
- Coupling : React the diazonium salt with 2-methoxy-4-aminophenol under alkaline conditions (pH 8–10) to form the azo bond. Temperature control (5–10°C) minimizes side reactions .
- Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
Q. How can structural confirmation of this compound be achieved using crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:
- Crystal Growth : Use slow evaporation of a saturated DMSO solution.
- Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Use SHELXL for structure solution and refinement. Key parameters: R-factor < 0.05, anisotropic displacement parameters for non-H atoms .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- UV-Vis : Measure λ_max in DMSO (expected ~450–500 nm due to azo π→π* transitions).
- FTIR : Identify N=N stretch (~1450–1600 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and NH₂ bends (~1600 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆): δ 7.8–8.2 ppm (aromatic protons adjacent to nitro group), δ 6.8–7.2 ppm (methoxy-substituted aromatic protons) .
Advanced Research Questions
Q. How does the electronic structure of the azo group influence tautomerism in this compound?
- Methodological Answer : Computational studies (DFT at B3LYP/6-311+G(d,p) level) can model tautomeric equilibria. Key considerations:
- Proton Shuttling : Compare energies of hydrazo (NH–N=N–) and azo (N=N) forms.
- Solvent Effects : Use polarizable continuum models (PCM) to assess solvent polarity on tautomer stability.
- Validation : Correlate computational results with experimental UV-Vis and Raman data .
Q. What strategies mitigate challenges in refining crystal structures with disordered nitro or methoxy groups?
- Methodological Answer :
- Disorder Modeling : Split atomic positions using PART instructions in SHELXL. Apply restraints (SIMU, DELU) to thermal parameters.
- Validation Tools : Use PLATON to check for missed symmetry and ADDSYM to resolve twinning .
- Case Study : A 2022 study resolved methoxy disorder by constraining C–O bond lengths to 1.43 Å during refinement .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?
- Methodological Answer :
- Dynamic Effects : NMR may average signals due to tautomerism or rotation about the azo bond, while XRD provides a static snapshot.
- Variable-Temperature NMR : Perform experiments at 25°C and −40°C to detect freezing of conformational dynamics.
- Complementary Techniques : Compare with solid-state NMR or Raman spectroscopy to reconcile discrepancies .
Experimental Design & Data Analysis
Q. What experimental controls are critical when studying the photostability of this azo compound?
- Methodological Answer :
- Light Sources : Use monochromatic LED arrays (e.g., 365 nm UV) with calibrated irradiance.
- Degradation Metrics : Monitor via HPLC (C18 column, acetonitrile/water gradient) to quantify decomposition products.
- Control Samples : Include dark controls (foil-wrapped vials) and radical scavengers (e.g., TEMPO) to assess oxidation pathways .
Q. How can computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?
- Methodological Answer :
- Fukui Indices : Calculate using Gaussian09 to identify electrophilic centers (e.g., nitro-substituted aromatic carbons).
- Transition State Modeling : Locate TSs for methoxy displacement using QST2/QST3 methods. Validate with kinetic isotope effects .
Safety & Handling
Q. What safety protocols are recommended given the limited toxicity data for this compound?
- Methodological Answer :
- Precautionary Measures : Handle in a fume hood with nitrile gloves and lab coat. Assume acute toxicity (Category 4 for oral/dermal/inhalation) per CLP guidelines.
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
